N-(diphenylmethyl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide
Description
N-(diphenylmethyl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a propanamide side chain substituted with a diphenylmethyl group at the terminal nitrogen. The pyrazolo[3,4-d]pyrimidine core is a heterocyclic scaffold known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . This compound’s structural uniqueness lies in the bulky diphenylmethyl group, which may enhance lipophilicity and influence receptor binding compared to simpler analogs.
Properties
IUPAC Name |
N-benzhydryl-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2/c33-24(30-25(20-10-4-1-5-11-20)21-12-6-2-7-13-21)16-17-31-19-28-26-23(27(31)34)18-29-32(26)22-14-8-3-9-15-22/h1-15,18-19,25H,16-17H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJGNKVNYIPTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction conditions often include the use of a base such as sodium methoxide (MeONa) in butanol (BuOH) as the solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other functional groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
N-(diphenylmethyl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects on Lipophilicity: The diphenylmethyl group in the target compound likely increases lipophilicity compared to analogs like the pyridin-2-ylmethyl (logP ~1.5 vs. Halogenated derivatives (e.g., 3-chlorophenyl in ) may improve metabolic stability and target binding via hydrophobic interactions.
Impact of Functional Groups: Methoxy groups (e.g., trimethoxybenzamide in ) could enhance water solubility and pharmacokinetic profiles.
Chain Length Variations :
- The acetic acid derivative () replaces the propanamide chain with a shorter carboxylate, reducing steric hindrance but possibly limiting cell penetration.
Research Findings and Hypotheses
- Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidine derivatives in showed promising antibacterial and antifungal activity, suggesting the target compound may share similar mechanisms (e.g., kinase inhibition or DNA intercalation).
- Synthetic Routes: Analogous compounds (e.g., ) are synthesized via hydrazonoyl bromide reactions or Suzuki coupling, implying feasible scalability for the target compound .
- Unresolved Questions: No direct bioactivity data exist for the target compound. Empirical studies are needed to validate its efficacy and compare it with halogenated or methoxylated analogs.
Biological Activity
N-(diphenylmethyl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be summarized by the following formula:
- IUPAC Name : this compound
- Molecular Formula : C_{21}H_{20}N_{4}O
This complex structure suggests potential interactions with various biological targets, particularly in the realm of cancer therapy and inflammation modulation.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation. It has been shown to target histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to cell cycle and apoptosis .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
- Anticancer Activity : Research indicates that this compound may induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways .
Study 1: HDAC Inhibition and Antinecroptotic Activity
In a recent study, a related pyrazole derivative demonstrated significant HDAC6 inhibition (IC50 = 4.95 nM) and exhibited strong antinecroptotic activity (IC50 = 0.5 nM). This suggests that compounds within the same class as this compound may also possess similar activities .
Study 2: In Vivo Efficacy
Another investigation assessed the compound's efficacy in a mouse model of acetaminophen-induced acute liver injury. The results indicated that administration at a dose of 40 mg/kg provided significant protective effects against liver damage, highlighting its therapeutic potential in hepatoprotection .
Data Table: Summary of Biological Activities
Q & A
Q. How can the synthesis of N-(diphenylmethyl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide be optimized for higher yield and purity?
Methodological Answer:
- Reaction Conditions : Use polar aprotic solvents like DMF (as in ) to enhance nucleophilic substitution. Adjust stoichiometry (e.g., 1.2 eq. of K₂CO₃ for deprotonation ).
- Catalyst Screening : Test phase-transfer catalysts or microwave-assisted synthesis (as in ) to accelerate reaction kinetics.
- Purification : Employ gradient column chromatography with silica gel and a hexane/ethyl acetate system. Monitor purity via HPLC (≥98% as in ).
Q. Table 1: Synthesis Optimization Parameters
| Parameter | ||
|---|---|---|
| Solvent | DMF | Not specified (polar aprotic) |
| Base | K₂CO₃ | Not specified (likely amine) |
| Temperature | Room temperature | Elevated (reflux conditions) |
| Yield | ~70% (estimated) | 85% (microwave-assisted) |
Q. What analytical techniques are critical for characterizing the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., N–H⋯O interactions as in ).
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl groups at pyrazolo[3,4-d]pyrimidin-4-one ).
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ via ESI-MS, as in ).
Q. How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
- Solvent Screening : Test DMSO for stock solutions (up to 50 mM) and dilute with PBS or cell culture media.
- Surfactants : Use Tween-80 or cyclodextrins for hydrophobic moieties (e.g., diphenylmethyl group).
- Co-solvent Systems : Combine ethanol/PEG-400 (70:30) for enhanced solubility (as in ).
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
Q. How should conflicting data between NMR and X-ray crystallography be resolved?
Methodological Answer:
- Dynamic Effects : NMR may show averaged signals due to tautomerism (e.g., keto-enol equilibrium in pyrazolo-pyrimidinone ).
- Crystallographic Disorder : Refine X-ray data with occupancy constraints (e.g., ’s 52:48 disorder ).
- Supplementary Techniques : Validate via variable-temperature NMR or IR spectroscopy.
Q. What strategies are recommended for assessing in vivo metabolic stability?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Metabolite ID : Use high-resolution MS to identify hydroxylation or glucuronidation (e.g., diphenylmethyl oxidation ).
- Pharmacokinetic Studies : Administer IV/oral doses in rodent models; calculate AUC and half-life.
Q. How can computational docking predict binding affinities to target proteins?
Methodological Answer:
- Protein Preparation : Retrieve crystal structures from PDB (e.g., kinase domains). Protonate and optimize with MOE or Schrödinger.
- Ligand Docking : Use Glide SP/XP mode to simulate binding. Validate with free-energy perturbation (FEP+).
- Consensus Scoring : Compare results from AutoDock Vina and SwissDock (as in ).
Q. What experimental approaches can resolve regioselectivity in pyrazolo-pyrimidinone substitutions?
Methodological Answer:
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Methodological Answer:
- Stress Testing : Incubate at pH 1–13 (HCl/NaOH) and 40°C for 24 hrs. Monitor degradation via HPLC.
- Oxidative Stability : Expose to H₂O₂ or AIBN; quantify intact compound via UV-Vis .
- Light Sensitivity : Conduct ICH Q1B photostability testing.
Q. What methodologies enable structure-activity relationship (SAR) analysis for derivative design?
Methodological Answer:
Q. Table 2: X-ray Crystallography Parameters ( )
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Bond length (C–C) | 1.504 Å (mean) |
| Hydrogen bonds | N–H⋯O (2.89 Å), O–H⋯N (2.76 Å) |
| π-π stacking distance | 3.776 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
